molecular formula C11H8F6O2 B13233449 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid

4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B13233449
M. Wt: 286.17 g/mol
InChI Key: CUUBIJYRSMXGQU-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid typically involves the use of trifluoromethylation reactions. One common method includes the reaction of 4-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often involve the use of palladium catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The trifluoromethyl groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • Ethyl 4,4,4-trifluoroacetoacetate
  • 4-Trifluoromethylphenol

Uniqueness

4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential for diverse chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F6O2

Molecular Weight

286.17 g/mol

IUPAC Name

4,4,4-trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)5-8(9(18)19)6-1-3-7(4-2-6)11(15,16)17/h1-4,8H,5H2,(H,18,19)

InChI Key

CUUBIJYRSMXGQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)C(=O)O)C(F)(F)F

Origin of Product

United States

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